3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione
CAS No.: 887576-83-2
Cat. No.: VC3957603
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887576-83-2 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 3,4-dihydro-1H-pyrido[4,3-b]azepine-2,5-dione |
| Standard InChI | InChI=1S/C9H8N2O2/c12-8-1-2-9(13)11-7-3-4-10-5-6(7)8/h3-5H,1-2H2,(H,11,13) |
| Standard InChI Key | JLJMSJITZYJEFM-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC2=C(C1=O)C=NC=C2 |
| Canonical SMILES | C1CC(=O)NC2=C(C1=O)C=NC=C2 |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
The compound’s core consists of a pyridine ring fused to a seven-membered azepine ring, with ketone groups at positions 2 and 5. The numbering system follows IUPAC conventions, where the pyridine nitrogen occupies position 1, and the azepine ring is annulated at the [4,3-B] positions . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| CAS Registry Number | 887576-77-4 | |
| IUPAC Name | 3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione |
The fused bicyclic system introduces strain, influencing its reactivity and conformational flexibility. X-ray crystallographic data for related pyridoazepines reveal nonplanar geometries due to torsional effects in the seven-membered ring .
Tautomeric Behavior
Like its diazepine analogs, this compound may exhibit imino/enamino tautomerism. Studies on 3,5-dihydro-4H-pyrido[2,3-b] diazepin-4-ones demonstrate that the oxo-imino tautomer dominates in solution, with minor contributions from enamino forms . For 3,4-dihydro-1H-pyrido[4,3-B]azepine-2,5-dione, computational models (e.g., GIAO/B3LYP/6-311++G(d,p)) predict similar behavior, though experimental validation is pending .
Synthetic Pathways and Challenges
Regiospecific Synthesis
The synthesis of pyridoazepines typically involves condensation reactions between diaminopyridines and β-ketoesters. For example, 3,5-dihydro-4H-pyrido[2,3-b] diazepin-4-ones are prepared via refluxing 2,3-diaminopyridines with ethyl aroylacetates in xylene . Adapting this method to 3,4-dihydro-1H-pyrido[4,3-B]azepine-2,5-dione would require:
-
Precursor Selection: 3,4-Diaminopyridine derivatives as starting materials.
-
Cyclization Conditions: Prolonged heating (120°C) in high-boiling solvents to facilitate ring closure .
-
Purification Challenges: Isolation of the desired product from regioisomeric byproducts, necessitating chromatography or recrystallization .
Intermediate Isolation
Open-chain intermediates, such as 26 and 27 in diazepine syntheses, have been characterized during analogous reactions . These intermediates form via initial condensation of the amino group with the ester carbonyl, followed by cyclodehydration. Monitoring reaction progress via NMR or HPLC is critical to optimize yields .
Structural Elucidation Techniques
Spectroscopic Analysis
Multinuclear NMR (¹H, ¹³C, ¹⁵N) provides definitive evidence for tautomeric forms and regiochemistry:
-
¹H NMR: Protons adjacent to carbonyl groups (e.g., H3 in 3,5-dihydro-4H-pyrido[2,3-b]diazepin-4-ones) resonate downfield (δ 3.62–3.74 ppm) .
-
¹³C NMR: Ketone carbons appear at δ 166–161 ppm, while aromatic carbons range from δ 115–147 ppm .
-
¹⁵N NMR: Pyridine nitrogen (N1) resonates near δ −230 ppm, distinct from azepine nitrogens .
X-ray Crystallography
Crystal structures of related compounds (e.g., 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b]diazepin-4-one) confirm nonplanar geometries. The seven-membered ring adopts a boat-like conformation, with torsional angles of 10–15° between the pyridine and azepine moieties . Similar distortions are anticipated for 3,4-dihydro-1H-pyrido[4,3-B]azepine-2,5-dione.
Computational Modeling and Dynamics
Chemical Shift Predictions
Gauge-invariant atomic orbital (GIAO) calculations at the B3LYP/6-311++G(d,p) level accurately predict NMR chemical shifts for pyridoazepines (R² > 0.95) . For example:
-
Calculated δ for C4 (azepine ketone): 161.1 ppm vs. experimental 159.3–166.3 ppm .
-
Deviations (<2 ppm) arise from solvent effects and crystal packing.
Ring Inversion Barriers
The energy barrier for seven-membered ring inversion in pyridoazepines ranges from 50–70 kJ/mol, as determined by dynamic NMR and DFT calculations . Substituents (e.g., halogens, alkyl groups) modulate this barrier by 5–10 kJ/mol via steric and electronic effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume